7-(4-Hydroxyphenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is notable for its structural diversity and potential biological activity. The chemical structure includes a triazole ring fused with a pyrimidine, which enhances its pharmacological properties. The compound is characterized by the presence of multiple methoxy groups and a hydroxyl group, contributing to its unique reactivity and solubility profiles.
This compound can be synthesized through various methods detailed in the literature. It has been studied for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways.
The compound falls under the category of triazolopyrimidines, which are known for their diverse biological activities, including anti-inflammatory and anticancer properties. The specific arrangement of functional groups in this compound may allow it to interact with biological targets effectively.
The synthesis of 7-(4-Hydroxyphenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can be achieved through several methodologies. One efficient approach involves multi-step reactions starting from readily available precursors.
The molecular formula for 7-(4-Hydroxyphenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is , with a molecular weight of approximately 377.4 g/mol.
COc1ccc(-c2nc3n(n2)C(c2cccc(O)c2)C(C(N)=O)=C(C)N3)cc1
The compound can undergo various chemical reactions typical for triazolopyrimidine derivatives:
The mechanism by which 7-(4-Hydroxyphenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide exerts its biological effects is likely related to its ability to interact with specific enzymes or receptors in cellular pathways.
Research indicates that triazolopyrimidine derivatives can inhibit certain kinases or modulate signaling pathways involved in cell proliferation and inflammation. Detailed studies are required to elucidate the exact targets and pathways affected by this compound.
The potential applications of 7-(4-Hydroxyphenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide include:
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1